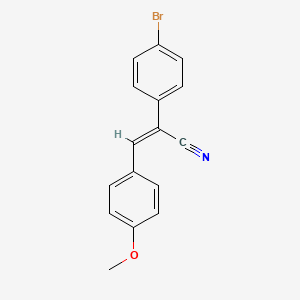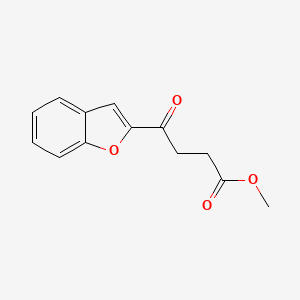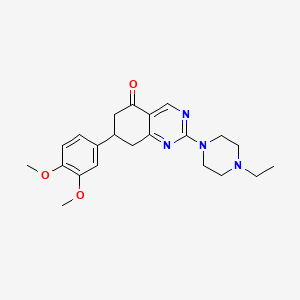![molecular formula C18H17ClFNO3 B5525372 4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives involves preparing and evaluating their effects on specific activities, such as gastrokinetic activity. For instance, Kato et al. (1992) synthesized a series of benzamides with variations in N-4 substituents, showing potent in vivo gastric emptying activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992). Similarly, Mukherjee (1991) reported the synthesis of fluorinated benzamide neuroleptics (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography. For instance, Deng et al. (2013) characterized a crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide (Deng, Xiao-yan, Peng, Hao, & He, Hong-wu, 2013).
Chemical Reactions and Properties
Chemical properties, including reactivity, can be explored through various analyses. The reactivity of similar benzamide compounds has been investigated, as reported by Demir et al. (2015), who analyzed the structure and antioxidant activity of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Physical Properties Analysis
Physical properties such as melting points and crystal structure are critical for understanding a compound's behavior under different conditions. For example, Yanagi et al. (2000) characterized different polymorphs of a related benzamide compound, analyzing their thermal properties and crystal structures (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).
Chemical Properties Analysis
Chemical properties, including solubility, stability, and reactivity, are essential for the practical application of a compound. The work of Bollinger et al. (2015) on the synthesis and SAR of benzamides provides insights into the chemical properties of similar compounds (Bollinger, Engers, Ennis, Wright, Locuson, Lindsley, Blakely, & Hopkins, 2015).
科学的研究の応用
Fluorescence Properties and Sensor Development : The compound exhibits unique fluorescence properties in different solvents, with strong fluorescence in protic solvents. This characteristic makes it applicable in developing fluorogenic sensors (Uchiyama et al., 2006).
Fluorescence Efficiency in Derivatives : Synthesis and study of derivatives of the compound have shown significant fluorescence efficiency, particularly in emitting blue light. This aspect is vital for applications in materials science and photonics (Mahadevan et al., 2014).
Imaging Solid Tumors with PET : The compound's analogs are used in synthesizing ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. This application is crucial in medical imaging and cancer research (Tu et al., 2007).
Potential in Drug Synthesis and Improved Systemic Exposure : The compound's analogs show potential in the synthesis of drugs with improved systemic exposure. This aspect is particularly relevant in pharmacology and drug design (Owton et al., 1995).
Serotonin Receptor Imaging in Alzheimer's Disease : Fluorinated analogs of the compound have been used in PET imaging to study serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research is critical in neurology and the study of neurodegenerative diseases (Kepe et al., 2006).
Directed Lithiation in Organic Synthesis : The compound's structure plays a role in directed lithiation processes in organic chemistry, crucial for synthesizing various organic compounds (Bennetau et al., 1995).
Structural Characterization in Crystallography : The compound's analogs have been subject to structural analysis in crystallography, providing insights into molecular interactions and configurations (El-Agrody et al., 2012).
将来の方向性
特性
IUPAC Name |
4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c1-23-16-4-2-3-12-7-11(10-24-17(12)16)9-21-18(22)14-6-5-13(19)8-15(14)20/h2-6,8,11H,7,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGFJEVVNNPPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)


![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)
